Chrysoeriol Exhibits Nanomolar Potency as a Dual CK2α/CK2α' Inhibitor, Distinct from Apigenin and Luteolin
Chrysoeriol is a uniquely potent inhibitor of protein kinase CK2, a key target in oncology and inflammation, with IC50 values of 250 nM for CK2α and 34 nM for CK2α'. This activity is orders of magnitude more potent than that of its comparators in the same assay. For instance, luteolin showed an IC50 of 0.8 µM against CK2α', representing a 23-fold lower potency for this subunit [1]. Apigenin also inhibits CK2 but with significantly lower efficacy, and its inhibitory profile differs from chrysoeriol's [2].
| Evidence Dimension | Protein kinase CK2α' inhibition (IC50) |
|---|---|
| Target Compound Data | 34 nM (CK2α'); 250 nM (CK2α) |
| Comparator Or Baseline | Luteolin: 800 nM (CK2α') |
| Quantified Difference | Chrysoeriol is 23.5x more potent than luteolin against CK2α' |
| Conditions | In vitro kinase assay; recombinant human CK2 catalytic subunits [1] |
Why This Matters
For research targeting CK2-dependent pathways (e.g., cancer, inflammation), the >20-fold difference in potency means chrysoeriol can be used at lower, more pharmacologically relevant concentrations, reducing off-target effects compared to luteolin.
- [1] Baier, A., Galicka, A., Nazaruk, J., & Szyszka, R. (2017). Selected flavonoid compounds as promising inhibitors of protein kinase CK2α and CK2α', the catalytic subunits of CK2. Phytochemistry, 136, 89-96. View Source
- [2] Baier, A., Nazaruk, J., Galicka, A., & Szyszka, R. (2018). Inhibitory influence of natural flavonoids on human protein kinase CK2 isoforms: effect of the regulatory subunit. Molecular and Cellular Biochemistry, 444, 35-42. View Source
